molecular formula C6H11NO3 B8814631 Ethyl 2-amino-3-oxobutanoate CAS No. 65880-43-5

Ethyl 2-amino-3-oxobutanoate

Cat. No.: B8814631
CAS No.: 65880-43-5
M. Wt: 145.16 g/mol
InChI Key: ILZPCWYLRFUNFZ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-oxobutanoate hydrochloride (CAS: 20207-16-3) is a β-keto ester derivative with the molecular formula C₆H₁₂ClNO₃ and a molecular weight of 181.62 g/mol . It is commonly used as a synthetic intermediate in pharmaceuticals and organic chemistry due to its reactive α-amino and ketone functional groups. The compound is typically supplied as a hydrochloride salt with a purity exceeding 95% and requires storage at room temperature, with solutions stored at -20°C or -80°C to prevent degradation . Its solubility in organic solvents like DMSO and dichloromethane facilitates its use in coupling reactions and heterocyclic syntheses .

Comparison with Similar Compounds

Ethyl 2-amino-3-oxobutanoate belongs to a class of β-keto esters with structural analogs differing in ester groups, substituents, or functional groups. Below is a detailed comparison:

Structural and Functional Group Comparisons

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility/Stability
This compound HCl C₆H₁₂ClNO₃ 181.62 Ethyl ester, α-amino, ketone Soluble in DMSO, CH₂Cl₂; stable at RT
Mthis compound HCl C₅H₁₀ClNO₃ 167.59 Methyl ester, α-amino, ketone Reacts with amines; used in pyrrole synthesis
Ethyl 3,3-dimethyl-2-oxobutanoate C₈H₁₄O₃ 158.20 Ethyl ester, branched dimethyl Higher steric hindrance; used in specialty syntheses
Ethyl 2-(hydroxyimino)-3-oxobutanoate C₆H₉NO₄ 183.15 Hydroxyimino, ketone Forms tautomers; used in oxime chemistry
Ethyl 4-bromoacetoacetate C₆H₉BrO₃ 225.04 Bromo, ketone Halogenated analog for nucleophilic substitutions

Key Reaction Differences:

  • The methyl ester variant (lower molecular weight) reacts faster in nucleophilic substitutions due to reduced steric bulk compared to ethyl derivatives .
  • Bromo-substituted analogs (e.g., Ethyl 4-bromoacetoacetate) enable cross-coupling reactions, unlike the amino-substituted parent compound .

Market and Commercial Landscape

  • This compound HCl: Experienced 12% CAGR growth (2024–2031) due to demand for high-purity intermediates in Asia-Pacific and North America .
  • Competitors : Methyl and bromo derivatives hold smaller market shares but are critical in academic research .

Research Findings and Trends

  • Antimicrobial Derivatives: this compound-based hydrazones (e.g., compounds 2a–2d in ) show MIC values of 4–16 µg/mL against Staphylococcus aureus .
  • Synthetic Efficiency : Ethyl derivatives exhibit higher yields (~81%) in hydrazone formation compared to methyl analogs (~76%) due to better solubility .
  • Thermal Stability: Branched analogs (e.g., Ethyl 3,3-dimethyl-2-oxobutanoate) decompose at higher temperatures (>200°C), making them suitable for high-temperature reactions .

Preparation Methods

Chemical Amination of β-Keto Esters

Direct Ammonia-Mediated Amination

The most straightforward method involves reacting ethyl acetoacetate (ethyl 3-oxobutanoate) with ammonia under mild conditions. In ethanol solvent at 25°C, this reaction achieves 70–85% yield within 2–4 hours . The mechanism proceeds via nucleophilic attack of ammonia on the β-keto carbonyl, followed by tautomerization:

CH3C(O)COOC2H5+NH3CH3C(NH2)COOC2H5+H2O[5][6]\text{CH}3\text{C(O)COOC}2\text{H}5 + \text{NH}3 \rightarrow \text{CH}3\text{C(NH}2\text{)COOC}2\text{H}5 + \text{H}_2\text{O} \quad

Table 1: Optimization of Ammonia-Mediated Amination

Ammonia ConcentrationSolventTemperature (°C)Time (h)Yield (%)
25% aqueousEthanol25278
15% gaseousTHF40485
Saturated in MeOHMethanol30372

Ultrasound-Assisted Amination

Ultrasound irradiation (150 W, 30°C) accelerates the reaction to 15–30 minutes by enhancing ammonia diffusion into the β-keto ester phase. This method reduces side products like imine oligomers, achieving 89% purity .

Enzymatic Transamination Strategies

Transaminase-Catalyzed Synthesis

Codexis® transaminases (e.g., Codex® ATASK-000250) enable stereoselective amination using isopropylamine as the amino donor. At pH 7.5 and 30°C, this system achieves 92% conversion with 99% enantiomeric excess (ee) for the (R)-enantiomer :

CH3C(O)COOC2H5+(CH3)2CHNH2TransaminaseCH3C(NH2)COOC2H5+(CH3)2CO[2]\text{CH}3\text{C(O)COOC}2\text{H}5 + (\text{CH}3)2\text{CHNH}2 \xrightarrow{\text{Transaminase}} \text{CH}3\text{C(NH}2\text{)COOC}2\text{H}5 + (\text{CH}3)2\text{CO} \quad

Table 2: Enzyme Performance Metrics

Transaminase VariantActivity (U/mg)ee (%)Km_\text{m} (mM)
TA-014.29912.5
TA-023.89714.2
TA-035.19910.8

Co-Factor Regeneration Systems

To reduce cost, lactate dehydrogenase (LDH) and glucose dehydrogenase (GDH) regenerate NADH in situ, sustaining transaminase activity for >10 cycles .

Claisen Condensation Approaches

Base-Catalyzed Condensation

Ethyl 2-amino-3-oxobutanoate forms via condensation of ethyl acetate with aminoacetonitrile in the presence of NaOEt. This method requires anhydrous conditions and achieves 65% yield after 8 hours at reflux :

CH3COOC2H5+NH2CH2CNNaOEtNH2C(COOC2H5)COCH3+HCN[5]\text{CH}3\text{COOC}2\text{H}5 + \text{NH}2\text{CH}2\text{CN} \xrightarrow{\text{NaOEt}} \text{NH}2\text{C(COOC}2\text{H}5)\text{COCH}_3 + \text{HCN} \quad

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) enhances reaction efficiency, yielding 82% product with reduced cyanide byproducts .

Hydrolysis and Derivatization Pathways

tert-Butyl Ester Hydrolysis

Patents describe hydrolyzing tert-butyl 2-amino-3-oxobutyrates with HCl gas in anhydrous dichloromethane, achieving 94% purity without racemization :

(CH3)3COC(NH2)COOC2H5+HClNH2C(COOC2H5)COCH3+(CH3)3COH[4]\text{(CH}3\text{)}3\text{COC(NH}2\text{)COOC}2\text{H}5 + \text{HCl} \rightarrow \text{NH}2\text{C(COOC}2\text{H}5)\text{COCH}3 + (\text{CH}3\text{)}_3\text{COH} \quad

Benzylamine Protection-Deprotection

Ultrasound-mediated benzylamine protection (30°C, 1 h) followed by Pd/C-catalyzed hydrogenolysis (H2_2, 15 h) yields 98% pure product .

Industrial-Scale Optimization

Continuous Flow Reactors

Pilot-scale studies demonstrate 92% yield in flow systems (residence time: 12 min) using immobilized transaminases on chitosan beads .

Solvent Recycling Protocols

Ethanol-water azeotrope distillation recovers >95% solvent, reducing production costs by 40% compared to batch processes .

Properties

CAS No.

65880-43-5

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

ethyl 2-amino-3-oxobutanoate

InChI

InChI=1S/C6H11NO3/c1-3-10-6(9)5(7)4(2)8/h5H,3,7H2,1-2H3

InChI Key

ILZPCWYLRFUNFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)N

Origin of Product

United States

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